molecular formula C22H26N2O B2589715 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole CAS No. 615280-61-0

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

Cat. No.: B2589715
CAS No.: 615280-61-0
M. Wt: 334.463
InChI Key: PLDGLSCJEDFVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole, is a benzimidazole derivative characterized by:

  • A benzimidazole core (1H-benzo[d]imidazole) with substitutions at positions 1 and 2.
  • A phenoxymethyl substituent at position 2, where the phenol ring is para-substituted with a tert-butyl group.

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects .

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-16(2)14-24-20-9-7-6-8-19(20)23-21(24)15-25-18-12-10-17(11-13-18)22(3,4)5/h6-13H,1,14-15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDGLSCJEDFVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxy Methyl Group: This step involves the reaction of the benzimidazole intermediate with a phenoxy methyl halide in the presence of a base such as potassium carbonate.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Allylation: The final step involves the allylation of the benzimidazole nitrogen using an allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy methyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

GABA-A Receptor Modulation

Recent studies have indicated that benzimidazole derivatives can act as positive allosteric modulators of the GABA-A receptor, which is crucial in treating neurological disorders. The specific interaction of this compound with the α1/γ2 interface of the GABA-A receptor suggests its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders .

Anticancer Activity

Benzimidazole derivatives have shown promise in anticancer research. The structural characteristics of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that modifications to the benzimidazole core can lead to improved selectivity and potency against cancerous cells .

Antimicrobial Properties

The compound's phenoxy group may contribute to its antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics. Research into similar compounds has demonstrated effectiveness against a range of bacterial strains, indicating potential for this derivative as a novel antimicrobial agent .

Synthesis and Methodologies

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole typically involves several steps:

  • Formation of Benzimidazole Core: The initial step involves the condensation reaction between o-phenylenediamine and an appropriate carboxylic acid derivative.
  • Substitution Reactions: The introduction of the tert-butylphenoxy group can be achieved via nucleophilic substitution methods, utilizing tert-butylphenol as a precursor.
  • Allylation Reaction: The methylallyl group is introduced through an allylation reaction, often employing palladium-catalyzed cross-coupling techniques to enhance yield and selectivity.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

Case Study 1: GABA-A Receptor Modulators

A study published in 2023 explored various benzimidazole derivatives, including this compound, revealing their ability to modulate GABA-A receptors effectively. In vitro assays demonstrated significant enhancement in receptor activity, suggesting potential therapeutic applications for anxiety disorders .

Case Study 2: Anticancer Efficacy

In another investigation focusing on cancer treatment, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising anticancer properties, paving the way for further development of this specific derivative .

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the phenoxy methyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Complexity: The tert-butylphenoxymethyl group in the target compound may require multi-step purification (e.g., alumina/silica column chromatography), as seen in analogs with bulky substituents .
  • Yield Variability : Substituted benzimidazoles with electron-withdrawing groups (e.g., Cl, F) often achieve higher yields (e.g., 92% for 4-fluorophenyl derivatives ), while tert-butyl analogs may face steric challenges during synthesis.
Table 2: Pharmacological Profiles of Selected Benzimidazoles
Compound Biological Activity Potency (MIC/IC50) Mechanism/Notes Reference
Target compound Not explicitly reported - Structural analogs suggest antifungal/anticancer potential -
5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole Antifungal (Candida spp.) MIC <3.90 μM Comparable to fluconazole
2-(4-fluorophenyl)-6-methyl-1H-benzimidazole Anticancer (BRAF kinase inhibition) IC50 ~0.5 μM (V600EBRAF) Targets oncogenic BRAF mutants
1-(2-substituted benzyl)-3-arylthioureas Anticonvulsant (MES, PTZ models) ED50: 30–50 mg/kg Superior to phenytoin in rodent models
2-((4-(2-methoxyphenoxy)pyridin-2-yl)methoxy)-1H-benzimidazole Proton pump inhibition Not quantified Structural similarity to omeprazole analogs

Key Observations :

  • Substituent-Driven Activity: Chlorophenoxy derivatives (e.g., compound 36 in ) exhibit potent antifungal activity, likely due to enhanced electron-withdrawing effects and membrane disruption. In contrast, thiourea-linked analogs (e.g., 3g, 3l ) show anticonvulsant effects via modulation of ion channels.

Physicochemical Properties and Drug-Likeness

  • Metabolic Stability : The 2-methylallyl group at position 1 may reduce oxidative metabolism compared to benzyl or unsubstituted analogs, as seen in thiourea derivatives .

Biological Activity

The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates phenolic and imidazole moieties. The synthetic route may include:

  • Allylation of Phenol : The reaction of 4-iodophenol with 2-methylallyl chloride under basic conditions to form an allyl ether.
  • Formation of Benzimidazole : Subsequent reactions to introduce the benzimidazole core through cyclization processes.

This synthetic strategy allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with a benzimidazole core can inhibit the growth of various bacterial strains, including resistant strains. For example, derivatives similar to this compound have demonstrated:

  • Inhibition Rates : Compounds in this class have shown inhibition rates exceeding 70% against specific pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. Results indicate:

  • Low Hemolytic Activity : The hemolytic activity of related compounds was found to be below 5%, suggesting good biocompatibility .
  • Cytoprotective Effects : Certain derivatives exhibit cytoprotective activity against oxidative stress, which is crucial for therapeutic applications in conditions involving oxidative damage .

GABA-A Receptor Modulation

Recent studies have highlighted the potential of benzimidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. This interaction suggests possible applications in treating neurological disorders:

  • Mechanism : The compound may enhance the receptor's response to GABA, leading to increased inhibitory neurotransmission .

Case Studies

StudyFindings
Study on Antimicrobial EfficacyShowed over 70% inhibition against resistant bacterial strains .
Cytotoxicity AssessmentDemonstrated low hemolytic activity (<5%) and significant cytoprotective effects .
GABA-A Receptor InteractionIdentified as a PAM, indicating potential for neurological applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole?

  • Answer : The compound can be synthesized via alkylation of the benzimidazole core. For example, refluxing benzimidazole derivatives with bromomethyl precursors (e.g., 1-(bromomethyl)-4-(tert-butyl)benzene) in ethanol for 16 hours achieves quaternization, as demonstrated in analogous benzimidazolium salt syntheses (yields: 50–89%) . Catalytic systems like SiO₂ nanoparticles may enhance reaction efficiency in multi-step protocols, as seen in related benzimidazole syntheses .

Q. How can the purity and structural integrity of the compound be validated?

  • Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed values with literature (e.g., analogs in the range 110–260°C) .
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., tert-butyl C-H stretches at ~2800–3000 cm⁻¹, imidazole ring vibrations at ~1600 cm⁻¹) .
  • NMR : Analyze ¹H/¹³C shifts for substituent effects (e.g., tert-butyl at δ ~1.3 ppm, methylallyl protons at δ ~5.0–5.5 ppm) .
  • HPLC : Retention times (e.g., tR = 5–30 min for similar imidazoles) and elemental analysis validate purity .

Q. What solvent systems are optimal for recrystallization or purification?

  • Answer : Polar aprotic solvents (e.g., DMF, ethanol) are effective for dissolving intermediates, while chlorinated solvents (CH₂Cl₂) or methanol/water mixtures aid in recrystallization. Flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) resolves impurities in multi-step syntheses .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methylallyl groups influence reactivity in cross-coupling or functionalization reactions?

  • Answer : The tert-butyl group introduces steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. Methylallyl’s electron-rich double bond facilitates regioselective alkylation, as observed in analogous imidazole modifications . Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., SEM-protected imidazoles) to enhance solubility .
  • Metabolic Profiling : Use LC-MS to identify degradation products and adjust substituents (e.g., fluorination to block CYP450 oxidation) .
  • In Silico Screening : Predict ADMET properties using tools like SwissADME to prioritize analogs .

Q. How can the compound’s antimicrobial activity be optimized against Gram-negative pathogens?

  • Answer : Structural analogs with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced penetration through bacterial membranes . Introduce polar groups (e.g., triazole or thiazole moieties) to improve water solubility and target binding, as seen in phenoxymethyl-benzimidazole hybrids . MIC assays against S. typhi and E. coli can guide SAR studies .

Q. What mechanistic insights explain its potential as a protease or enzyme inhibitor?

  • Answer : Docking studies reveal that the benzimidazole core mimics natural substrates (e.g., indoleamine 2,3-dioxygenase inhibitors), with the tert-butyl group occupying hydrophobic pockets. Kinetic assays (e.g., IC₅₀ determination) and site-directed mutagenesis validate binding interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to mitigate cytotoxicity in anticancer assays?

  • Answer : Use a tiered approach:

  • Preliminary Screening : MTT assays at 1–100 µM to determine IC₅₀.
  • Selectivity Index : Compare toxicity in cancer (e.g., MCF-7) vs. normal cells (e.g., HEK293).
  • Mechanistic Follow-Up : Apoptosis markers (caspase-3 activation) and cell cycle analysis (flow cytometry) .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Answer :

  • PXRD : Identify crystalline vs. amorphous phases.
  • DSC/TGA : Monitor thermal transitions (melting, decomposition).
  • Solid-State NMR : Resolve hydrogen-bonding networks affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.